molecular formula C12H15F2N3O B14765904 N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide

N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide

Cat. No.: B14765904
M. Wt: 255.26 g/mol
InChI Key: CTEMSWLLIHAZMN-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminophenyl group attached to a difluoropiperidine ring, which is further connected to a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide typically involves the reaction of 4-aminophenylamine with 4,4-difluoropiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit DNA methyltransferases, thereby affecting gene expression and cell proliferation. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-4,4-difluoropiperidine-1-carboxamide is unique due to the presence of both the difluoropiperidine ring and the aminophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoro substitution enhances the compound’s stability and reactivity, while the aminophenyl group contributes to its biological activity .

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

N-(4-aminophenyl)-4,4-difluoropiperidine-1-carboxamide

InChI

InChI=1S/C12H15F2N3O/c13-12(14)5-7-17(8-6-12)11(18)16-10-3-1-9(15)2-4-10/h1-4H,5-8,15H2,(H,16,18)

InChI Key

CTEMSWLLIHAZMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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